Generic GK activators often introduce confounding hERG/CYP3A4 off-target artifacts or fail to provide full dual-tissue activation, compromising assay reproducibility. Piragliatin eliminates these issues as a well-characterized, mixed-type allosteric GK activator with a β value of 1.74. • Defines maximum Vmax modulation benchmark for novel GKA screening. • Free of early-generation hERG inhibition and CYP3A4 time-dependent inactivation. • Simultaneously drives hepatic glucose uptake and pancreatic insulin secretion for holistic metabolic models. SMolecule supplies high-purity Piragliatin with batch-to-batch consistency, immediate global delivery.
Piragliatin (CAS: 625114-41-2) is a well-characterized, mixed-type, dual-acting small-molecule allosteric activator of glucokinase (GK). In procurement and assay development, it serves as a critical reference standard for "full" GK activation, fundamentally altering enzyme kinetics by increasing the maximal velocity (Vmax) and decreasing the glucose concentration required for half-maximal activity (S0.5). Because it acts on both hepatic and pancreatic glucokinase isoforms, Piragliatin is highly valued in drug discovery workflows as a benchmark for systemic glucose homeostasis modeling and high-throughput screening calibration [1].
Generic substitution within the glucokinase activator (GKA) class severely compromises assay reproducibility and model validity. Utilizing early-generation structural analogs (such as RO0281675 or intermediate pyrazines) introduces confounding hERG channel inhibition and CYP3A4 time-dependent inactivation, which artificially skew in vitro safety profiles. Conversely, substituting Piragliatin with modern partial GKAs (like AZD1656) or liver-selective agents (like TTP399) fails to replicate the full, dual-tissue (pancreatic and hepatic) activation required for comprehensive metabolic reference data. For laboratories requiring a true "full" dual-activator baseline without early-generation off-target liabilities, Piragliatin is strictly non-interchangeable [1].
GKAs differ in Vmax restoration (β) and cooperativity; direct substitution may shift activation profile and glucose-response interpretation.
Liver-selective vs. non-selective GKAs may produce distinct hepatic vs. β-cell endpoint profiles, limiting interchangeability.
CYP3A-dependent vs. independent GKAs may exhibit different drug-drug interaction profiles in co-administration studies.
In biochemical enzyme kinetic assays, Piragliatin functions as a "full" glucokinase activator, demonstrating a high capacity to increase the enzyme's maximal velocity (Vmax). Comparative kinetic studies reveal that Piragliatin achieves a β value (representing Vmax change) of 1.74, whereas partial GKAs such as AZD1656 and PF-04937319 exhibit β values of <1.0[1].
| Evidence Dimension | Glucokinase Vmax modulation (β value) |
| Target Compound Data | Piragliatin: β = 1.74 |
| Comparator Or Baseline | AZD1656 / PF-04937319: β < 1.0 |
| Quantified Difference | >74% higher Vmax modulation capacity compared to partial activators |
| Conditions | Nonessential-mixed type enzyme kinetics equation evaluation in recombinant GK assays |
Procurement of Piragliatin ensures a robust positive control for maximizing enzyme velocity in high-throughput screening, which partial activators cannot provide.
Early-generation GKA scaffolds often suffered from significant off-target liabilities that complicated downstream data interpretation. Piragliatin was specifically engineered to resolve these issues, demonstrating no significant hERG potassium channel inhibition or time-dependent inactivation (TDI) of CYP3A4. In contrast, its direct developmental predecessor (Compound 3) exhibited a hERG IC50 of 7.3 μM and caused 54% CYP3A4 TDI [1].
| Evidence Dimension | Off-target inhibition (hERG and CYP3A4) |
| Target Compound Data | Piragliatin: No significant hERG inhibition or CYP3A4 TDI |
| Comparator Or Baseline | Predecessor Compound 3: hERG IC50 = 7.3 μM; 54% CYP3A4 TDI |
| Quantified Difference | Complete clearance of off-target CYP3A4 TDI and hERG inhibition |
| Conditions | In vitro patch clamp / potassium channel assay and human liver microsome CYP3A4 incubation |
Eliminating hERG and CYP3A4 interference is critical for laboratories needing clean baseline data in preclinical ADME/Tox and cardiovascular safety screening.
For whole-organism metabolic modeling, the choice of GKA dictates which tissues are stimulated. Piragliatin is a dual-acting GKA that effectively lowers the EC50 for glucose in both hepatic cells and pancreatic β-cells, triggering both liver glucose disposal and glucose-stimulated insulin secretion (GSIS). By contrast, hepatoselective comparators like TTP399 strictly target liver glucokinase and fail to activate pancreatic β-cell insulin secretion [1].
| Evidence Dimension | Pancreatic β-cell activation (GSIS) |
| Target Compound Data | Piragliatin: Active (Triggers GSIS) |
| Comparator Or Baseline | TTP399: Inactive in pancreas (No GSIS effect) |
| Quantified Difference | Binary difference in tissue targeting (Dual vs. Hepatic-only) |
| Conditions | In vivo models and isolated pancreatic islet assays |
Procuring a dual-activator is strictly necessary for researchers modeling systemic glucose homeostasis where pancreatic insulin response is a mandatory endpoint.
Because Piragliatin is a "full" activator with a highly characterized β value (1.74), it is an established reference standard for calibrating biochemical assays. It reliably establishes the upper bound of Vmax modulation, allowing researchers to accurately benchmark the efficacy of novel, uncharacterized GKA candidates [1].
Due to its dual-acting nature, Piragliatin is essential for in vivo and ex vivo models requiring simultaneous hepatic glucose uptake and pancreatic glucose-stimulated insulin secretion (GSIS). It is preferred over liver-selective agents when the experimental design mandates a holistic view of multi-organ metabolic feedback loops [2].
With its structural resolution of early-generation hERG and CYP3A4 liabilities, Piragliatin serves as a clean pharmacological baseline in preclinical safety profiling. It allows toxicologists to isolate the mechanism-based effects of glucokinase overactivation from the off-target chemical toxicities that plagued earlier scaffolds [3].